molecular formula C6H12NO5P B12678071 Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide CAS No. 2673-68-9

Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide

Cat. No.: B12678071
CAS No.: 2673-68-9
M. Wt: 209.14 g/mol
InChI Key: KTDOBHIMCLAICL-SNAWJCMRSA-N
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Description

Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group Amides are widely present in biological systems and are crucial in the pharmaceutical industry due to their stability and ability to form hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bidrin amide typically involves the reaction of carboxylic acids with amines. One common method is the use of activating agents such as 1,1’-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or N,N-dimethylformamide under mild conditions to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of Bidrin amide can be scaled up using continuous processes such as reactive extrusion. This method involves the continuous mixing and reaction of the starting materials in a twin-screw extruder, allowing for efficient and large-scale production . The process is designed to minimize solvent use and waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Bidrin amide undergoes various chemical reactions, including:

    Oxidation: Bidrin amide can be oxidized to form corresponding oxides.

    Reduction: Reduction of Bidrin amide typically yields primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, primary amines, and secondary amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bidrin amide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Bidrin amide can be compared with other similar compounds, such as:

    Acetamide: A simple amide with a similar structure but different reactivity and applications.

    Formamide: Another simple amide used primarily as a solvent and in the synthesis of pharmaceuticals.

    Benzamide: A more complex amide with applications in medicinal chemistry and as a precursor to various drugs.

Bidrin amide is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions and applications. Its stability and ability to form hydrogen bonds make it particularly valuable in both research and industrial contexts .

Properties

CAS No.

2673-68-9

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+

InChI Key

KTDOBHIMCLAICL-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C(=O)N)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)N)OP(=O)(OC)OC

Origin of Product

United States

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